2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
Pyridazin-3(2H)-ones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are heterocycles that contain two adjacent nitrogen atoms .
Synthesis Analysis
The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
Pyridazin-3(2H)-ones are derivatives of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Chemical Reactions Analysis
Pyridazin-3(2H)-ones can be functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Scientific Research Applications
Cyclopenta[b]pyrroles Synthesis and Mechanistic Studies
Cyclopenta[b]pyrroles are synthesized through reactions involving cyclobutanone, leading to derivatizations into hydrazones and oximes. This process, which involves a tandem cycloaddition/cycloreversion/ring rearrangement reaction, showcases the versatility of cyclobutane derivatives in synthesizing complex heterocyclic compounds (Ye et al., 2010). This study highlights the potential for similar synthetic strategies in the creation of cyclopenta[c]pyridazinone derivatives.
Microwave-Assisted Synthesis of Pyridazines
The synthesis of pyridazines, including those substituted at the 3,6-position, can be significantly accelerated under microwave conditions, demonstrating the efficiency of modern synthetic methods in producing heterocyclic compounds. This approach could be applicable to the synthesis of cyclopenta[c]pyridazin-3-one derivatives by facilitating the cycloaddition of ketones and aldehydes to appropriate precursors (Hoogenboom et al., 2006).
Biological Activities of Oxetane-Containing Compounds
Research on oxetane-containing compounds (OCCs) indicates a wide range of biological activities, including antineoplastic, antiviral, and antifungal effects. These findings suggest that cyclopenta[c]pyridazin-3-one derivatives could also exhibit significant biological activities, making them potential candidates for pharmacophore development (Vil’ et al., 2019).
Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions
The efficiency of gold(I)-catalyzed intermolecular [2+2] cycloadditions in synthesizing highly substituted cyclobutane derivatives with complete regio- and stereocontrol offers insights into the synthesis of complex structures. Such catalytic processes could potentially be applied to the synthesis of cyclopenta[c]pyridazin-3-one derivatives, offering a pathway to structurally diverse and complex molecules (Faustino et al., 2012).
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets, depending on the specific structural changes made to the pyridazinone moiety .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound might interact with its targets by modulating ion channels, thereby affecting cellular processes.
Biochemical Pathways
These may include pathways related to inflammation, pain perception, platelet aggregation, and possibly others .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that the compound may have potential anti-inflammatory, analgesic, antiplatelet, and possibly other effects .
Future Directions
Properties
IUPAC Name |
2-(3-oxobutan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7(8(2)14)13-11(15)6-9-4-3-5-10(9)12-13/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRMTQJHBMTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C=C2CCCC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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